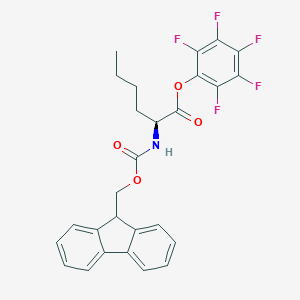

(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate

描述

(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, also known as this compound, is a useful research compound. Its molecular formula is C27H22F5NO4 and its molecular weight is 519.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Fmoc-Nle-OPfp, also known as (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate or Fmoc-L-2-aminohexanoic acid-OPfp, is primarily used in the field of proteomics research . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for these amines during peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-Nle-OPfp is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in solid-phase peptide synthesis (SPPS) . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .

Result of Action

The primary result of the action of Fmoc-Nle-OPfp is the protection of the amine group during peptide synthesis . This allows for the selective reaction of other functional groups in the peptide chain. Once the Fmoc group is removed, the amine is free to participate in subsequent reactions .

Action Environment

The action of Fmoc-Nle-OPfp is influenced by various environmental factors. For instance, the efficiency of Fmoc group removal can be affected by the concentration of the base, the temperature, and the reaction time . Additionally, the stability of Fmoc-Nle-OPfp may be affected by factors such as pH and temperature .

生物活性

(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid, is a synthetic organic compound characterized by its complex structure that includes a fluorene moiety, a perfluorophenyl group, and an amino acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis and drug development.

Structural Characteristics

The molecular formula of this compound is C25H18F5NO4, with a molecular weight of 491.41 g/mol. The presence of a chiral center at the second carbon indicates its potential for diverse biological interactions. The fluorenylmethoxycarbonyl group serves as a protecting group in peptide synthesis, while the perfluorophenyl substitution may enhance lipophilicity and alter interactions with biological targets .

Biological Activity

The biological activity of this compound can be examined through several key areas:

2. Enzyme Inhibition

Given the structural features of this compound), it may interact with various enzymes. Compounds with similar fluorinated aromatic systems have been studied for their inhibitory effects on histone deacetylases (HDACs), which play critical roles in gene regulation and cancer progression. The introduction of fluorine into the structure has been linked to increased potency in enzyme inhibition .

3. Molecular Docking Studies

Molecular docking studies can provide insights into how this compound interacts with biological targets. By employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), researchers can evaluate binding affinities and thermodynamic parameters, which are essential for understanding pharmacological profiles.

Case Studies

While direct case studies on this compound are scarce, related compounds have shown that structural modifications can significantly influence biological activity:

| Compound | MIC (µM) | MBC (µM) | Activity Description |

|---|---|---|---|

| MA-1156 | 16 | 16 | Strong antibacterial activity against S. aureus |

| MA-1115 | 32 | 32 | Moderate antibacterial activity |

| MA-1116 | 64 | 128 | Lower activity compared to MA-1156 |

| MA-1113 | 128 | Not detected | Minimal activity |

This table illustrates the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of related fluoroaryl compounds, highlighting how structural variations impact efficacy against bacterial strains .

科学研究应用

Medicinal Chemistry

1.1 Drug Development

The compound is utilized in the development of peptide-based drugs. Its structure allows for the incorporation of fluorinated amino acids, which can enhance the pharmacokinetic properties of peptides. The fluorine atoms can improve metabolic stability and increase lipophilicity, facilitating better cell membrane penetration and bioavailability .

1.2 Targeted Drug Delivery

Research indicates that (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate can be used in targeted drug delivery systems, particularly in conjugates designed to bind selectively to cancer cells. The fluorinated moiety aids in the design of drug conjugates that exhibit high affinity for specific receptors overexpressed in tumors, such as chondroitin sulfate proteoglycans . This specificity can minimize off-target effects and enhance therapeutic efficacy.

Materials Science

2.1 Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with unique properties. The presence of fluorine enhances thermal stability and chemical resistance, making these materials suitable for applications in harsh environments .

2.2 Surface Modification

Fluorinated compounds are known to impart hydrophobic characteristics when used in surface treatments. This property is advantageous in various applications, including anti-fogging coatings and self-cleaning surfaces, where reduced surface energy leads to lower adhesion of dirt and water .

Analytical Chemistry

3.1 Chromatography

In analytical chemistry, this compound serves as a chiral derivatizing agent for the separation of enantiomers in chromatographic techniques. Its ability to form stable complexes with analytes improves resolution and detection limits in high-performance liquid chromatography (HPLC) .

3.2 Mass Spectrometry

The compound's unique structure allows it to be used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, enhancing the ionization efficiency of biomolecules such as peptides and proteins. This application is crucial for proteomics studies where sensitivity and accuracy are paramount .

Case Studies

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPORTZOERPWAMY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583797 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121593-77-9 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。